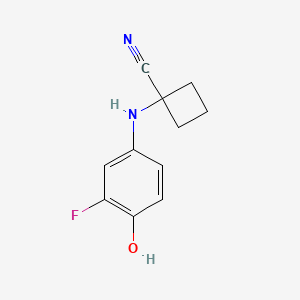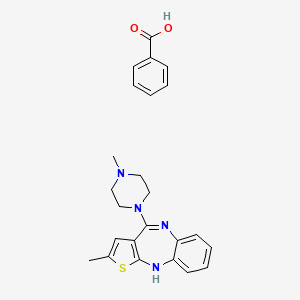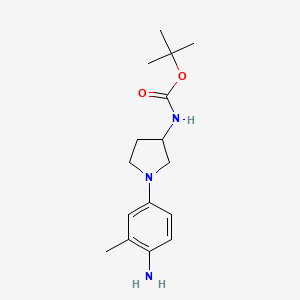
Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(4-amino-3-methylphenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamine or amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Comparison: Tert-butyl 1-(4-amino-3-methylphenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-amino-3-methylphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-13(5-6-14(11)17)19-8-7-12(10-19)18-15(20)21-16(2,3)4/h5-6,9,12H,7-8,10,17H2,1-4H3,(H,18,20) |
InChI Key |
RMWBCJQHLDTHFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
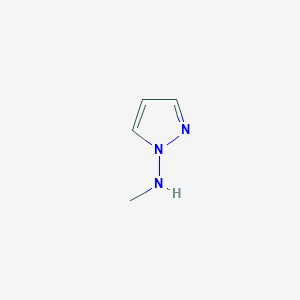
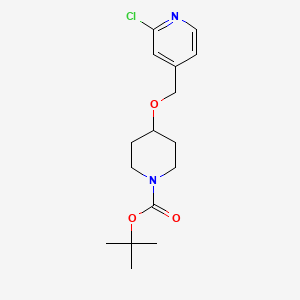
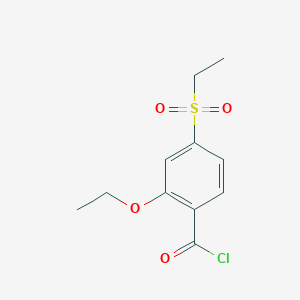
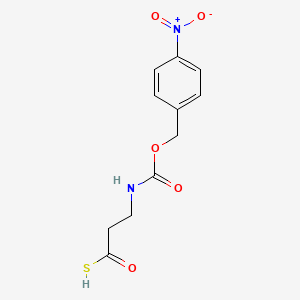
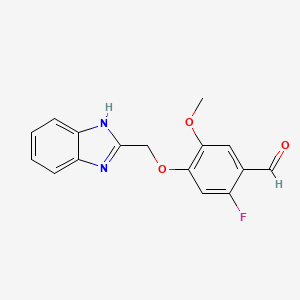
![1,1-dimethylethyl (2R)-2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate](/img/structure/B8349070.png)
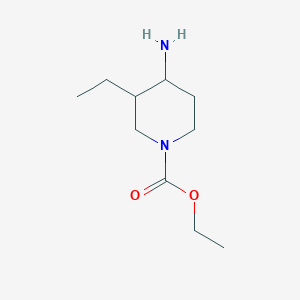
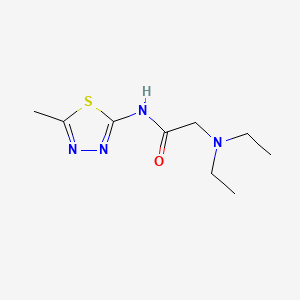
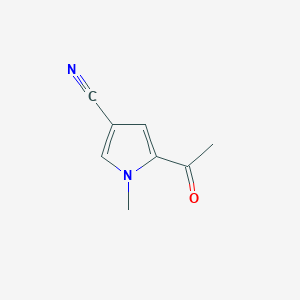
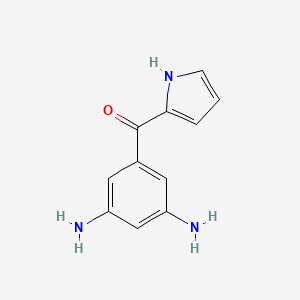
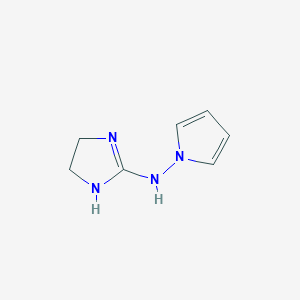
![1-Bromo-2-fluoro-3-[(trifluoromethyl)thio]benzene](/img/structure/B8349115.png)
